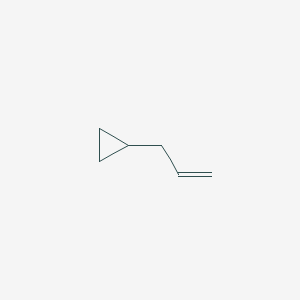

2-Propenyl-cyclopropane

Description

Significance of Cyclopropane (B1198618) Derivatives in Contemporary Organic Chemistry Research

Cyclopropane derivatives are a class of organic compounds that have garnered significant attention due to their unique structural and chemical properties. researchgate.net The cyclopropane ring is characterized by substantial ring strain, approximately 27.5 kcal/mol, and unusual "bent" bond character, which makes it a highly reactive and versatile functional group. organicreactions.org This inherent reactivity allows cyclopropane derivatives to serve as valuable building blocks in organic synthesis, acting as precursors for more complex molecules through a variety of ring-opening reactions, cycloadditions, and rearrangements. researchgate.netrsc.org

The cyclopropane motif is widespread in a diverse array of natural products, including terpenes, fatty acid metabolites, and amino acids. researchgate.netmarquette.edu Many of these naturally occurring and synthetic cyclopropane-containing compounds exhibit a broad spectrum of biological activities, such as insecticidal, antifungal, antimicrobial, antitumor, and antiviral properties. researchgate.net This has made them attractive targets in medicinal chemistry and drug discovery. For instance, the rigidity and metabolic stability conferred by the cyclopropane ring have led to its incorporation into numerous pharmaceutical agents to enhance their efficacy and pharmacokinetic profiles. researchgate.net The development of stereoselective methods for synthesizing these chiral molecules remains a vibrant and important area of contemporary research. snnu.edu.cn

Historical Context of 2-Propenyl-cyclopropane Discovery and Initial Research Initiatives

The history of this compound is intrinsically linked to the broader exploration of cyclopropane chemistry. Early investigations into the synthesis and reactivity of cyclopropane derivatives were pioneered by chemists such as N. J. Demjanov, whose work in the early 20th century laid some of the foundational groundwork for the field. nih.govwiley-vch.de While a specific, single publication marking the definitive first synthesis of this compound is not prominently cited in modern chemical literature, a key paper titled "A Synthesis of Vinylcyclopropane" was published by Van Volkenburgh and colleagues in 1949, detailing a practical preparation method. acs.org

The most significant historical milestone associated with this compound is the discovery of its hallmark reaction: the vinylcyclopropane-cyclopentene rearrangement. This thermal ring-expansion reaction was first reported in 1959 by Norman P. Neureiter, who observed the rearrangement of a substituted vinylcyclopropane (B126155). rsc.orgwikipedia.org The rearrangement of the parent hydrocarbon, this compound itself, was independently described by two different laboratories just a year later. organicreactions.org It has been suggested that this isomerization may have occurred unobserved in much earlier preparations of vinylcyclopropane, such as those using drastic Hofmann elimination methods in 1922, where the analytical techniques of the time may not have been sufficient to detect the rearranged cyclopentene (B43876) product. organicreactions.org Following its formal discovery, the mechanism of this rearrangement—a subject of debate between a diradical or a concerted pericyclic process—became the focus of intense study throughout the following decade. organicreactions.orgwikipedia.org

Overview of Key Academic Research Trajectories for this compound

Academic research involving this compound has been largely dominated by the exploration and application of its signature transformation, the vinylcyclopropane-cyclopentene rearrangement. This powerful ring-expansion reaction provides a valuable method for synthesizing five-membered rings, which are difficult to access through other standard methods like the Diels-Alder reaction. rsc.org Key research trajectories include:

Mechanistic Studies: A significant body of research has been dedicated to understanding the mechanism of the vinylcyclopropane rearrangement. Studies have investigated whether the reaction proceeds through a stepwise diradical intermediate or a concerted, orbital-symmetry-controlled pericyclic pathway. wikipedia.org The exact mechanism is highly dependent on the substitution pattern of the substrate. wikipedia.org

Catalysis of the Rearrangement: While the thermal rearrangement requires high temperatures, researchers have found that various transition metals, including nickel, rhodium, and palladium, can catalyze the reaction, allowing it to proceed under much milder conditions. organicreactions.orgrsc.org This has greatly expanded the synthetic utility of the transformation. For example, nickel(0)-N-heterocyclic carbene (NHC) complexes have been shown to be effective catalysts for the rearrangement of unactivated vinylcyclopropanes at or near room temperature.

Applications in Total Synthesis: The vinylcyclopropane-cyclopentene rearrangement has been employed as a key strategic step in the total synthesis of numerous complex natural products. wikipedia.org Its ability to stereoselectively construct cyclopentene rings embedded within larger molecular frameworks has made it an indispensable tool for synthetic chemists. rsc.orgwikipedia.org

Domino and Tandem Reactions: Beyond the simple rearrangement, this compound and its derivatives have been used in more complex reaction cascades. For instance, palladium-catalyzed domino-Heck reactions have been developed where an initial carbopalladation is followed by the rearrangement of the strained cyclopropane ring. rsc.orgrsc.org Additionally, under thermal conditions, this compound can first rearrange to form dienes, which can then be trapped in situ by a dienophile in a Diels-Alder reaction. researchgate.net

Photochemical and Other Reactions: Research has also explored the photochemical behavior of vinylcyclopropanes. wikipedia.org Furthermore, studies on the mercury-photosensitized reactions of cyclopropane have shown that allyl radicals are formed, which can then combine to produce products including biallyl and allylcyclopropane itself. cdnsciencepub.com

Interdisciplinary Relevance of this compound Studies in Chemical Sciences

The study of this compound extends beyond the confines of traditional organic synthesis, showing relevance in several interdisciplinary areas of the chemical sciences.

Medicinal Chemistry and Agrochemicals: The synthetic methodologies developed from the reactivity of this compound are highly relevant to the synthesis of biologically active molecules. researchgate.net The ability to construct complex carbocyclic frameworks is crucial in drug discovery and the development of new agrochemicals, where the cyclopropane motif is often incorporated to enhance biological efficacy. researchgate.netchemimpex.com

Physical and Computational Chemistry: The vinylcyclopropane rearrangement has served as a classic case study for physical organic chemists investigating reaction mechanisms. organicreactions.orgwikipedia.org The subtle competition between concerted and stepwise pathways has prompted extensive theoretical and computational studies to model the reaction's potential energy surface and understand the dynamic behavior of the intermediates.

Materials Science: As a versatile building block, this compound can be a precursor to unique polymer architectures. While not a primary focus of research, its ability to undergo polymerization or be incorporated into larger structures suggests potential applications in the development of novel materials. cdnsciencepub.com

Flavor and Fragrance Industry: Although direct application of this compound is not widely documented, related cyclopropane-containing esters are used in the formulation of flavors and fragrances due to their aromatic profiles. chemimpex.com This suggests a potential, if underexplored, relevance for derivatives of this compound in this sector.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀ |

| Molecular Weight | 82.1436 g/mol nih.gov |

| IUPAC Name | 2-propen-1-ylcyclopropane epa.gov |

| CAS Registry Number | 4663-23-4 epa.gov |

| Normal Boiling Point (Tboil) | 338.15 K |

| Enthalpy of Vaporization (ΔvapH°) | 32.4 kJ/mol |

| Critical Temperature (Tc) | 513.00 K |

| Critical Pressure (Pc) | 3800.00 kPa |

| LogPoct/wat | 2.266 |

Note: Data sourced from Cheméo goettingen-research-online.de unless otherwise cited.

Structure

3D Structure

Properties

CAS No. |

4663-23-4 |

|---|---|

Molecular Formula |

C6H10 |

Molecular Weight |

82.14 g/mol |

IUPAC Name |

prop-2-enylcyclopropane |

InChI |

InChI=1S/C6H10/c1-2-3-6-4-5-6/h2,6H,1,3-5H2 |

InChI Key |

KFOFBFGOHWSECN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1CC1 |

Origin of Product |

United States |

Mechanistic Investigations of 2 Propenyl Cyclopropane Reactivity

Thermal and Catalytic Rearrangements of 2-Propenyl-cyclopropane

The vinylcyclopropane (B126155) unit is a versatile synthon in organic chemistry, known to undergo a variety of rearrangement reactions. These transformations are driven by the release of ring strain and can be initiated thermally, photochemically, or through catalysis, leading to the formation of new carbocyclic frameworks.

Vinylcyclopropane-Cyclopentene Rearrangement Mechanisms and Variations

The thermal isomerization of a vinyl-substituted cyclopropane (B1198618) to a cyclopentene (B43876) is a well-documented and mechanistically debated ring expansion reaction. This transformation typically requires high temperatures, often in the range of 500-600 °C, to overcome a significant activation barrier. The mechanism of this rearrangement has been a subject of extensive study, with evidence pointing towards the involvement of diradical intermediates.

The prevailing mechanistic view suggests that the reaction can proceed through either a concerted, orbital-symmetry-controlled pericyclic process or a stepwise pathway involving diradical intermediates. Kinetic data and secondary kinetic isotope effects at the vinyl terminus have been interpreted as support for a concerted mechanism. Conversely, the distribution of products in certain cases points towards a stepwise, diradical pathway. The degree to which each mechanism is operative is highly dependent on the specific substrate and reaction conditions.

Various transition metals, including rhodium, ruthenium, iron, and nickel complexes, have been shown to catalyze the vinylcyclopropane-cyclopentene rearrangement, often allowing the reaction to proceed under much milder conditions. These catalytic cycles typically involve the formation of metallacyclic intermediates, which can influence the stereochemical outcome of the reaction.

Cope and Related Sigmatropic Rearrangements Involving Propenyl-Cyclopropane Moieties

The this compound system is also susceptible to dalalinstitute.comdalalinstitute.com-sigmatropic rearrangements, most notably the Cope rearrangement. This pericyclic reaction involves the reorganization of six electrons through a cyclic transition state, leading to the formation of a new constitutional isomer. For this compound, a degenerate Cope rearrangement is possible, where the product is identical to the starting material. However, with appropriate substitution, the rearrangement can lead to new, stable products.

The Cope rearrangement is a concerted process that typically proceeds through a chair-like transition state to minimize steric interactions. The reaction is thermally allowed and reversible, with the position of the equilibrium being dependent on the relative thermodynamic stabilities of the reactant and product.

In addition to the classic Cope rearrangement, related sigmatropic shifts can also occur within molecules containing propenyl-cyclopropane moieties. These rearrangements are governed by the principles of orbital symmetry and can be influenced by factors such as substrate geometry and the presence of catalysts.

Electrocyclic Ring Opening and Closure Pathways

Electrocyclic reactions represent another class of pericyclic transformations that are relevant to the reactivity of this compound. These reactions involve the concerted opening or closing of a ring system through the reorganization of π-electrons. The stereochemical outcome of an electrocyclic reaction is dictated by the number of π-electrons involved and whether the reaction is initiated thermally or photochemically, as described by the Woodward-Hoffmann rules.

For a system like this compound, a potential electrocyclic reaction could involve the π-system of the propenyl group and the strained σ-bonds of the cyclopropane ring. Under thermal conditions, a 4π-electron system, such as the one that could be envisioned from the opening of the cyclopropane ring in conjunction with the double bond, would be expected to proceed via a conrotatory motion. Conversely, photochemical activation would favor a disrotatory pathway.

While specific examples of purely electrocyclic ring opening or closure of this compound itself are not extensively documented in isolation, these principles are fundamental to understanding the behavior of related systems and potential reaction pathways under various conditions. The interplay between electrocyclic processes and other rearrangements, such as the vinylcyclopropane-cyclopentene rearrangement, contributes to the complex reactivity profile of this molecule.

Addition Reactions Involving the Propenyl Moiety and Cyclopropane Ring Strain

The dual reactivity of the double bond and the strained cyclopropane ring in this compound makes it a versatile partner in various addition reactions. The outcome of these reactions is often a delicate balance between addition to the π-system and cleavage of the three-membered ring.

Cycloaddition Reactions (e.g., [3+2], [5+2]) with this compound as a Building Block

Vinylcyclopropanes are valuable building blocks in transition metal-catalyzed cycloaddition reactions for the construction of five- and seven-membered rings. In these transformations, the vinylcyclopropane can act as either a three-carbon or a five-carbon synthon.

[3+2] Cycloadditions: In the presence of certain transition metal catalysts, such as palladium or rhodium, this compound can undergo a formal [3+2] cycloaddition with various π-systems like alkenes, alkynes, and allenes. In this mode of reactivity, the vinylcyclopropane effectively functions as a three-carbon component. The mechanism often involves the formation of a zwitterionic π-allyl metal complex, which then reacts with the 2π component to form a five-membered ring.

[5+2] Cycloadditions: The rhodium-catalyzed [5+2] cycloaddition of vinylcyclopropanes with alkynes, alkenes, or allenes is a powerful method for the synthesis of seven-membered rings. In this case, the vinylcyclopropane acts as a five-carbon building block. The reaction is believed to proceed through a metallacyclic intermediate, followed by reductive elimination to furnish the cycloheptene (B1346976) product. Both intermolecular and intramolecular versions of this reaction have been developed, providing access to a wide range of complex polycyclic systems.

The regioselectivity and stereoselectivity of these cycloaddition reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.

| Cycloaddition Type | Synthon Role of this compound | Product Ring Size | Typical Catalysts |

| [3+2] | Three-carbon | Five-membered | Palladium, Rhodium |

| [5+2] | Five-carbon | Seven-membered | Rhodium, Ruthenium |

Electrophilic and Nucleophilic Additions to the Double Bond and Cyclopropane Ring

The reactivity of this compound towards electrophiles and nucleophiles is influenced by both the alkene and the cyclopropane functionalities. The outcome of such reactions can involve either addition to the double bond, with retention of the cyclopropane ring, or ring-opening of the strained three-membered ring.

Electrophilic Additions: The double bond in the propenyl group can undergo electrophilic addition reactions typical of alkenes. For example, the addition of hydrogen halides (HX) would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, leading to the formation of a more stable secondary carbocation adjacent to the cyclopropane ring. The subsequent attack by the halide nucleophile would then yield the corresponding haloalkane.

Acid-catalyzed hydration is another example of an electrophilic addition that would be expected to proceed via a similar mechanism, yielding an alcohol. The regioselectivity of these additions is dictated by the stability of the intermediate carbocation, which can be influenced by the electron-donating nature of the cyclopropyl (B3062369) group.

It is important to note that under certain conditions, electrophilic attack can also lead to the opening of the cyclopropane ring, especially if a particularly stable carbocation can be formed through this pathway.

Nucleophilic Additions: The double bond of an unactivated this compound is generally not susceptible to direct nucleophilic attack. However, if the propenyl group is activated with electron-withdrawing groups, it can undergo conjugate or Michael-type additions. In these cases, a nucleophile would add to the β-carbon of the activated double bond.

Nucleophilic attack can also be directed at the cyclopropane ring, particularly if it is activated by electron-withdrawing groups. This typically results in a ring-opening reaction, where the nucleophile attacks one of the carbon atoms of the cyclopropane, leading to the cleavage of a C-C bond and the formation of an open-chain product. The regioselectivity of such a ring-opening is dependent on the substitution pattern of the cyclopropane ring.

Transition Metal-Catalyzed Hydrofunctionalization of the Propenyl Group

The hydrofunctionalization of the propenyl group in this compound represents a significant area of research, offering a direct method for the introduction of various functional groups across the carbon-carbon double bond. This transformation, catalyzed by transition metals, can proceed through several mechanistic pathways, largely influenced by the choice of metal catalyst, ligands, and the specific hydrofunctionalizing agent. While research directly focused on this compound is specific, the broader understanding of transition metal-catalyzed hydrofunctionalization of alkenes provides a foundational mechanistic framework.

General Mechanistic Pathways:

Transition metal-catalyzed hydrofunctionalization of alkenes, including the propenyl moiety of this compound, generally follows one of two primary mechanistic routes:

Hydrometallation Pathway: This is a common mechanism for many transition metal-catalyzed additions. It involves the following key steps:

Oxidative Addition: The H-Y reagent (where Y is the functional group to be added) undergoes oxidative addition to the low-valent transition metal center, forming a metal-hydride-ylide complex.

Alkene Coordination: The propenyl group of this compound coordinates to the metal center.

Migratory Insertion: The metal-hydride bond undergoes migratory insertion across the coordinated alkene. This step is often regioselective, with the hydride adding to either the internal or terminal carbon of the double bond, influenced by steric and electronic factors of both the substrate and the catalyst.

Reductive Elimination: The resulting metal-alkyl-ylide intermediate undergoes reductive elimination to furnish the hydrofunctionalized product and regenerate the active catalyst.

Outer-Sphere Nucleophilic Attack: In this mechanism, the transition metal acts as a Lewis acid to activate the alkene towards nucleophilic attack.

Alkene Activation: The transition metal catalyst coordinates to the propenyl group, rendering it more electrophilic.

Nucleophilic Attack: The nucleophilic component of the H-Y reagent attacks the coordinated alkene from the outer coordination sphere. This attack can be directed to either the internal or terminal carbon of the double bond.

Protonolysis/Regeneration: The resulting organometallic intermediate undergoes protonolysis or another formal H+ transfer to yield the final product and regenerate the catalyst.

Influence of the Cyclopropyl Group:

The presence of the cyclopropane ring adjacent to the propenyl group can exert significant electronic and steric effects on the hydrofunctionalization reaction. The cyclopropyl group, with its inherent ring strain and σ-donating character, can influence the electron density of the double bond and potentially the stability of intermediates. Furthermore, the steric bulk of the cyclopropane ring can direct the regioselectivity of the addition.

Specific Hydrofunctionalization Reactions:

Hydroamination: The addition of an N-H bond across the double bond.

Hydroalkoxylation: The addition of an O-H bond from an alcohol.

Hydrosilylation: The addition of a Si-H bond from a silane.

The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) is a critical aspect and is highly dependent on the chosen catalytic system.

Table 1: Hypothetical Regioselectivity in Transition Metal-Catalyzed Hydrofunctionalization of this compound

| Hydrofunctionalization Type | Catalyst System (Example) | Predominant Regioisomer | Mechanistic Rationale |

| Hydroamination | Late Transition Metal (e.g., Pd, Rh) | Branched (Markovnikov) | Nucleophilic attack on the more substituted carbon of the activated alkene. |

| Hydroamination | Early Transition Metal or Lanthanide | Linear (anti-Markovnikov) | Hydrometallation with hydride insertion at the more substituted carbon. |

| Hydrosilylation | Platinum (e.g., Karstedt's catalyst) | Linear (anti-Markovnikov) | Hydrometallation with steric control favoring hydride addition to the internal carbon. |

This table is illustrative and based on general principles of alkene hydrofunctionalization. Actual outcomes would require specific experimental validation for this compound.

Ring-Opening Reactions of the Cyclopropane Core

The inherent ring strain of the cyclopropane core in this compound makes it susceptible to a variety of ring-opening reactions. These transformations are of significant synthetic utility, providing access to a range of functionalized acyclic and cyclic compounds. The regioselectivity and stereochemistry of the ring-opening are often controlled by the nature of the activating agent and the substitution pattern on the cyclopropane ring.

Acidic conditions, employing either Brønsted or Lewis acids, can effectively promote the cleavage of the cyclopropane ring. The mechanism of this process typically involves the formation of a carbocationic intermediate.

Brønsted Acid Catalysis:

In the presence of a Brønsted acid (e.g., HCl, H₂SO₄), the reaction is initiated by the protonation of the cyclopropane ring. This protonation can occur on one of the C-C bonds, leading to a corner-protonated cyclopropane, or on an edge, leading to an edge-protonated species. The subsequent cleavage of a C-C bond results in the formation of a carbocation. The stability of the resulting carbocation dictates the regioselectivity of the ring opening. For this compound, protonation is likely to occur in a manner that leads to the most stable carbocation, which would be stabilized by the adjacent propenyl group through resonance.

The general mechanism proceeds as follows:

Protonation: The cyclopropane ring is protonated by the acid.

Ring Opening: The protonated cyclopropane undergoes heterolytic cleavage of a C-C bond to form a carbocation. The bond that cleaves is typically the one that leads to the most stable carbocationic intermediate.

Nucleophilic Attack: A nucleophile present in the reaction medium (e.g., the conjugate base of the acid, a solvent molecule) attacks the carbocation to yield the final ring-opened product.

Lewis Acid Mediation:

Lewis acids (e.g., BF₃, AlCl₃, SnCl₄) can also facilitate the ring opening of cyclopropanes. rsc.org The Lewis acid coordinates to a substituent on the cyclopropane or, in the case of donor-acceptor cyclopropanes, to the electron-withdrawing group, which polarizes the C-C bonds and facilitates their cleavage. rsc.orgscispace.com For this compound, a Lewis acid could potentially interact with the π-system of the propenyl group, activating the adjacent cyclopropane ring. The ring-opening of donor-acceptor cyclopropanes catalyzed by Lewis acids often proceeds through the formation of a 1,3-dipole intermediate. rsc.org

The regioselectivity of Lewis acid-mediated ring opening is also governed by the formation of the most stable carbocationic or partially charged intermediate.

Table 2: Regioselectivity in Acid-Catalyzed Ring Opening of Substituted Cyclopropanes

| Substrate Type | Acid Type | Favored Cleavage | Rationale |

| Donor-Acceptor Cyclopropane | Lewis Acid | Between the substituted carbons | Stabilization of the resulting positive and negative charges. rsc.org |

| Arylcyclopropane | Brønsted Acid | Distal C-C bond | Formation of a benzylic carbocation. nih.gov |

| Alkylcyclopropane | Brønsted Acid | More substituted C-C bond | Formation of a more stable tertiary or secondary carbocation. |

This table provides a general overview of regioselectivity trends.

The cyclopropane ring can also be opened through reductive or oxidative pathways, often involving radical or organometallic intermediates.

Reductive Ring Cleavage:

Reductive cleavage of cyclopropanes can be achieved using various reducing agents, such as dissolving metals (e.g., Na in liquid NH₃) or through catalytic hydrogenation under forcing conditions. These reactions typically proceed through radical anion intermediates. The regioselectivity of the cleavage is influenced by the ability of the substituents to stabilize the radical or anionic intermediates. In the case of this compound, the propenyl group can stabilize an adjacent radical or anion through resonance. Electrochemical methods can also be employed for the reductive opening of the cyclopropane ring in certain substrates. beilstein-journals.org

Oxidative Ring Cleavage:

Oxidative cleavage can be initiated by various oxidizing agents, including certain metal salts (e.g., Pb(OAc)₄, Tl(OTFA)₃) and through radical-mediated processes. These reactions often involve single-electron transfer (SET) to generate a radical cation, which then undergoes ring opening. The regioselectivity is again determined by the stability of the resulting radical and cationic centers. For instance, oxidative radical ring-opening/cyclization of cyclopropane derivatives has been shown to proceed via the formation of a cyclopropyl-substituted carbon radical, which then undergoes ring opening. beilstein-journals.orgnih.gov

Under certain conditions, the ring opening of this compound can be followed by fragmentation of the carbon skeleton to yield open-chain derivatives. These reactions are often driven by the formation of stable, neutral molecules, such as carbon monoxide or dinitrogen, in related systems. Photochemical activation can also induce fragmentation of the cyclopropane ring. For example, the photoexcited imine of a cyclopropylimine can facilitate the homolytic fragmentation of the cyclopropane ring. researchgate.net A cyclopropanol (B106826) fragmentation approach has also been developed for the synthesis of oxepanes, which involves the rearrangement of an acetal (B89532) to a keto-oxepane. nih.gov

Radical and Carbene Reactivity of this compound

The unique structural features of this compound, namely the strained three-membered ring and the adjacent double bond, make it a versatile substrate for radical and carbene-mediated reactions.

Radical reactions involving this compound can be initiated by the addition of a radical species to the propenyl group or by abstraction of a hydrogen atom. The resulting radical can then undergo a variety of transformations, including intramolecular cyclization or ring opening of the cyclopropane.

Radical Cascade Mechanisms:

A radical cascade reaction is a series of intramolecular radical reactions that occur in a single synthetic operation. In the context of this compound, a radical addition to the double bond can initiate a cascade. The initially formed radical can then attack the cyclopropane ring, leading to its opening and the formation of a new radical. This new radical can then participate in further reactions, such as cyclization or intermolecular trapping. The regioselectivity of the initial radical attack and the subsequent ring opening are crucial for controlling the final product structure. Oxidative radical ring-opening/cyclization of cyclopropyl olefins is a known process where a radical addition to the double bond is followed by ring opening and subsequent cyclization. beilstein-journals.orgnih.gov

The general steps in a radical cascade involving this compound could be:

Initiation: Generation of a radical species.

Propagation:

Addition of the radical to the propenyl double bond to form a new radical intermediate.

Intramolecular attack of this radical on the cyclopropane ring, causing homolytic ring cleavage and formation of a new, more stable radical.

Subsequent cyclization or other rearrangement of the newly formed radical.

Termination: Combination of two radical species to form a stable molecule. libretexts.orgyoutube.com

Chain Propagation Mechanisms:

In a radical chain reaction, a radical produced in one step generates another radical that can continue the reaction. For this compound, a chain propagation mechanism could involve the following steps:

Initiation: A radical initiator generates a radical (R•).

Propagation Step 1: The radical R• adds to the double bond of this compound, forming a radical intermediate.

Propagation Step 2: This intermediate undergoes a unimolecular rearrangement, such as ring opening of the cyclopropane, to form a more stable radical.

Propagation Step 3: This new radical reacts with a molecule of a trapping agent (e.g., H-X) to form the final product and regenerate a radical (X•) that can continue the chain.

The efficiency of the chain propagation depends on the relative rates of the propagation steps versus the termination steps.

Theoretical and Computational Chemistry of 2 Propenyl Cyclopropane Systems

Electronic Structure and Bonding Analysis of 2-Propenyl-cyclopropane

The unique chemical behavior of this compound is deeply rooted in the electronic interplay between the strained cyclopropane (B1198618) ring and the adjacent propenyl group. This interaction gives rise to a fascinating electronic structure that has been the subject of numerous computational investigations.

Ab Initio and Density Functional Theory (DFT) Studies of Molecular Orbitals

Ab initio and DFT calculations have been instrumental in characterizing the molecular orbitals (MOs) of this compound. These studies reveal a significant degree of conjugation between the σ-orbitals of the cyclopropane ring, often referred to as Walsh orbitals, and the π-system of the propenyl group. This interaction leads to a delocalization of electron density and has a pronounced effect on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational studies, often employing basis sets such as 6-31G, have shown that the HOMO of vinylcyclopropane (B126155) derivatives is typically a π-type orbital with significant contributions from both the vinyl group and the cyclopropane ring. The LUMO, conversely, is often a π-antibonding orbital centered on the vinyl moiety. The energy gap between the HOMO and LUMO is a critical factor in determining the molecule's reactivity, particularly in pericyclic reactions and interactions with electrophiles and nucleophiles.

Table 1: Illustrative Molecular Orbital Energies for a Vinylcyclopropane System (Calculated using DFT B3LYP/6-31G)*

| Molecular Orbital | Energy (eV) | Character |

| HOMO-1 | -12.8 | σ (C-C) of cyclopropane |

| HOMO | -9.5 | π (C=C) conjugated with cyclopropane σ |

| LUMO | +1.2 | π* (C=C) |

| LUMO+1 | +3.5 | σ* (C-C) of cyclopropane |

Note: The data in this table is illustrative and representative of typical values found for vinylcyclopropane systems in computational studies. Actual values for this compound may vary.

Strain Energy Analysis of the Cyclopropane Ring in Conjugation with the Propenyl Group

The cyclopropane ring is inherently strained due to its acute C-C-C bond angles, which deviate significantly from the ideal sp³ tetrahedral angle of 109.5°. This ring strain, estimated to be around 27.5 kcal/mol for the parent cyclopropane, is a major driving force for many of its chemical transformations. When a propenyl group is attached, the conjugation with the π-system can influence this strain energy.

Computational methods allow for the quantification of this strain energy through various theoretical constructs, such as isodesmic and homodesmotic reactions. These calculations compare the energy of the strained molecule with that of unstrained reference compounds. The results indicate that the conjugation with the propenyl group can lead to a slight stabilization of the cyclopropane ring, thereby marginally decreasing its strain energy. This stabilization arises from the delocalization of the strained σ-electrons into the adjacent π-system.

Table 2: Illustrative Strain Energy Contributions in a Vinylcyclopropane System

| Strain Component | Estimated Energy (kcal/mol) |

| Angle Strain | ~20 |

| Torsional Strain | ~7 |

| Conjugative Stabilization | -1 to -3 |

| Total Strain Energy | ~24-26 |

Note: This data is illustrative and based on general findings for substituted cyclopropanes. The actual strain energy of this compound will depend on the specific computational method and model used.

Quantum Chemical Calculations of Aromaticity and Antiaromaticity in Rearrangement Intermediates

The thermal rearrangement of vinylcyclopropanes to cyclopentenes is a classic example of a pericyclic reaction that can proceed through intermediates or transition states with varying degrees of aromatic or antiaromatic character. Quantum chemical calculations, including Nucleus-Independent Chemical Shift (NICS) and magnetic susceptibility analyses, are employed to probe the electronic character of these transient species.

For instance, the vinylcyclopropane-cyclopentene rearrangement can be envisioned to proceed through a diradical intermediate. The electronic nature of the transition state leading to this intermediate can be analyzed computationally. In some concerted pathways, the cyclic array of interacting orbitals in the transition state can exhibit aromatic or antiaromatic characteristics, which significantly impacts the activation energy of the reaction. While a detailed analysis of aromaticity in the rearrangement of this compound itself is not extensively documented, studies on related systems suggest that the stereochemical outcome of these rearrangements can be influenced by the orbital symmetry rules that are underpinned by the principles of aromaticity and antiaromaticity in the transition state.

Reaction Pathway Elucidation Through Computational Modeling

Computational modeling has proven to be a powerful tool for mapping the intricate reaction pathways of this compound, particularly for its characteristic rearrangement and addition reactions. These models provide a detailed, atomistic view of the transformation, including the structures of transition states and the energetics of the entire reaction coordinate.

Transition State Characterization for Rearrangement and Addition Reactions

The identification and characterization of transition states are paramount to understanding the kinetics and mechanism of a chemical reaction. For the vinylcyclopropane-cyclopentene rearrangement, computational studies have been successful in locating and characterizing the transition state structures. acs.org These calculations, often performed using DFT methods like B3LYP with the 6-31G* basis set, reveal that the transition state involves the cleavage of a C-C bond in the cyclopropane ring and the initial formation of a new C-C bond to form the five-membered ring. acs.org

The geometry of the transition state provides crucial information about the concerted or stepwise nature of the reaction. For many vinylcyclopropane rearrangements, the transition state has significant diradical character, suggesting a mechanism that is not purely concerted. acs.org The calculated activation energies for these rearrangements are typically in the range of 40-50 kcal/mol, which is consistent with the high temperatures often required for these reactions to occur experimentally.

Table 3: Illustrative Calculated Activation Energies for Vinylcyclopropane Rearrangement

| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Concerted acs.orgnih.gov-Sigmatropic Shift | B3LYP | 6-31G | 48.5 |

| Stepwise (Diradical Intermediate) | CASSCF | 6-31G | 45.2 |

Note: This data is illustrative and represents typical values found in computational studies of vinylcyclopropane rearrangements. The specific values for this compound may differ.

Potential Energy Surface Mapping of Key Reaction Mechanisms

A potential energy surface (PES) provides a comprehensive map of the energy of a system as a function of its geometry. By mapping the PES for the reactions of this compound, chemists can identify all possible reaction pathways, including intermediates, transition states, and products. Computational studies have been used to map the PES for the vinylcyclopropane-cyclopentene rearrangement. acs.org

These maps illustrate the energetic landscape of the reaction, showing the relative energies of the reactant, transition state, and product. They can also reveal the presence of shallow intermediates and competing reaction pathways. For instance, a PES for the rearrangement of a substituted vinylcyclopropane might show different pathways leading to various stereoisomers of the cyclopentene (B43876) product. acs.org The detailed information gleaned from these potential energy surfaces is invaluable for predicting reaction outcomes and designing new synthetic strategies.

Solvent Effects and Catalysis Modeled with Implicit and Explicit Solvation Models

In computational chemistry, understanding the role of the solvent is critical for accurately predicting reaction outcomes and mechanisms. Solvent effects on the reactivity of this compound and related catalytic systems can be modeled using two primary approaches: implicit and explicit solvation models. rsc.org

Implicit Solvation Models: These models, often called continuum models, treat the solvent as a continuous, homogeneous medium with a defined dielectric constant. The solute molecule is placed within a cavity in this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the dielectric medium. Popular implicit models include the Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) model. sciprofiles.com These methods are computationally efficient and are effective at capturing the bulk electrostatic effects of the solvent, which can significantly influence reaction rates by stabilizing or destabilizing reactants, products, and transition states. rsc.org For instance, in reactions involving polar intermediates or transition states, a polar solvent would be expected to lower the activation energy, an effect that can be quantitatively estimated with implicit models.

Explicit Solvation Models: This approach provides a more detailed, atomistic view by including individual solvent molecules in the calculation. The this compound molecule is surrounded by a finite number of solvent molecules, and the interactions between all atoms (solute and solvent) are calculated quantum mechanically or using molecular mechanics. This method is computationally intensive but is essential for modeling systems where specific solute-solvent interactions, such as hydrogen bonding or direct coordination to a catalyst, are crucial. rsc.org For example, in a catalyzed reaction, explicit solvent molecules can be included to study their competition with the reactant for binding to the catalyst's active site or their direct participation in the reaction mechanism. nih.gov Path integral molecular dynamics (PIMD) simulations represent an advanced application of this approach, allowing for the study of quantum effects in solvated reaction dynamics. mdpi.com

The choice between implicit and explicit models depends on the specific chemical question. For Diels-Alder reactions involving cyclopropane derivatives, computational studies have investigated the effect of solvation to better mimic experimental conditions and understand their influence on stereoselectivity. researchgate.net While a large body of research on the specific catalytic reactions of this compound modeled with these solvation methods is not available, the established principles are directly applicable. A hybrid approach, combining an explicit treatment of the first solvation shell with an implicit model for the bulk solvent, often provides a balance between accuracy and computational cost.

| Feature | Implicit Solvation Models (e.g., PCM, SMD) | Explicit Solvation Models (e.g., QM/MM, MD) |

|---|---|---|

| Solvent Representation | Continuous dielectric medium | Individual, discrete solvent molecules |

| Computational Cost | Low to moderate | High to very high |

| Key Strengths | Efficiently captures bulk electrostatic effects; good for screening | Models specific interactions (e.g., H-bonding); accurate for complex systems |

| Key Limitations | Cannot model specific solvent interactions or solvent structure | Requires extensive sampling; computationally expensive |

| Typical Application | Calculating solvation free energies; predicting shifts in reaction barriers | Modeling enzyme catalysis; simulating systems with strong solute-solvent binding |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are governed by the rotation of the propenyl group relative to the cyclopropane ring. Computational methods are indispensable for exploring the molecule's conformational landscape and dynamic behavior.

The conformation of this compound is determined by the torsion angle between the plane of the double bond and the plane of the cyclopropane ring. The vinyl group, acting as a π-acceptor, can interact with the 3e' orbitals (Walsh orbitals) of the cyclopropane ring. nih.gov This interaction is maximized when the p-orbitals of the vinyl group are parallel to the plane of the C1-C2-C3 ring, leading to a preferred conformation where the double bond bisects the ring.

Computational studies using Density Functional Theory (DFT) have shown that this "bisected" conformation is the most stable. Rotation away from this minimum energy conformation leads to higher energy states. A second, less stable conformer exists in a "gauche" or "skewed" arrangement. The transition state for rotation between these conformers corresponds to an "eclipsed" conformation, where the double bond is aligned with one of the C-C bonds of the ring.

Experimental studies on related substituted propenyl cyclopropanes have confirmed that the cyclopropane bond that is parallel to the p-orbitals of the propenyl group is weakened and is preferentially broken in thermal rearrangements. nih.gov This highlights the electronic consequences of the conformational preference. The energy difference between these conformations defines the rotational barrier.

| Conformation | Description | Dihedral Angle (approx.) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Bisected (Anti) | Most stable conformer; C=C bond bisects the C2-C1-C3 angle. | 0° | 0.0 (Reference) |

| Eclipsed | Transition state; C=C bond eclipses a C-C bond of the ring. | 60° | ~3.0 - 4.0 |

| Gauche (Skewed) | Local energy minimum conformer. | ~120° | ~1.5 - 2.5 |

Note: The energy values are representative and can vary depending on the level of theory used in the calculation.

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing insights into conformational changes, molecular vibrations, and other dynamic processes. rsc.org

For this compound, MD simulations can be used to model the interconversion between the stable bisected and gauche conformers. Such simulations would require an accurate force field—a set of parameters and equations describing the potential energy of the system. For a molecule like this compound, this force field would need to accurately represent the torsional potential around the bond connecting the propenyl group and the cyclopropane ring. Ab initio force fields, derived from high-level quantum chemistry calculations, have been successfully developed for simulating fluid cyclopropane and provide a template for creating reliable parameters for its derivatives. nih.gov

An MD simulation would reveal the timescales and pathways of conformational transitions. By analyzing the simulation trajectory, one can calculate the rate of interconversion and observe the dynamic equilibrium between conformers at different temperatures. This provides a more complete picture than the static view offered by potential energy surface calculations alone.

Vibrational frequency analysis is a standard output of quantum chemical calculations that serves two main purposes: confirming that an optimized geometry is a true energy minimum (no imaginary frequencies) and predicting the infrared (IR) and Raman spectra of the molecule. q-chem.com This theoretical prediction is invaluable for interpreting experimental spectra and for tracking chemical reactions.

Using methods like DFT, the vibrational modes of this compound can be calculated. nih.govspectroscopyonline.com Each calculated frequency corresponds to a specific atomic motion, such as the stretching of the C=C bond, the breathing of the cyclopropane ring, or the wagging of CH₂ groups. The calculated intensities of these modes help in assigning the peaks observed in experimental IR and Raman spectra. researchgate.net

In mechanistic studies, this technique is particularly powerful. For example, in studying the thermal rearrangement of this compound, one can calculate the vibrational spectra of the reactant, the transition state, and the product. The transition state is characterized by a single imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of a C-C bond). By tracking the changes in key vibrational modes (e.g., the disappearance of the C=C stretching mode and the appearance of new modes corresponding to the product), researchers can gain detailed insight into the bonding changes that occur throughout the reaction. This analysis is crucial for elucidating reaction mechanisms at a molecular level.

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Spectroscopic Importance |

|---|---|---|

| 3100 - 3000 | C-H stretch (vinyl and cyclopropyl) | Confirms presence of sp² and cyclopropyl (B3062369) C-H bonds |

| ~1640 | C=C stretch (propenyl) | Key marker for the propenyl group; its disappearance indicates reaction |

| ~1450 | CH₂ scissoring | Part of the molecular fingerprint region |

| ~1200 - 1000 | Cyclopropane ring deformation/breathing | Characteristic of the three-membered ring structure |

| ~990 and ~910 | =CH₂ wagging/twisting (out-of-plane) | Strong, characteristic bands for a terminal alkene |

Applications of 2 Propenyl Cyclopropane in Complex Organic Synthesis

Building Block Utility in Total Synthesis of Natural Products

The 2-propenyl-cyclopropane moiety, often referred to as an allyl- or vinylcyclopropane (B126155) system, is a powerful tool in the total synthesis of natural products. nih.govrsc.org Its ability to undergo predictable, high-yield rearrangement and cycloaddition reactions allows for the efficient assembly of complex carbocyclic and heterocyclic frameworks that are central to many biologically active compounds. marquette.edursc.org

Construction of Annulated Ring Systems via Intramolecular Cyclizations

One of the most powerful applications of this compound derivatives is in the construction of annulated (fused) ring systems through intramolecular reactions. These reactions leverage the proximity of the alkene and the cyclopropane (B1198618) ring to facilitate bond formation, driven by the release of the inherent strain energy of the three-membered ring.

Key Intramolecular Reactions:

[3+2] Cycloadditions: Rhodium(I)-catalyzed intramolecular [3+2] cycloadditions of 1-ene-vinylcyclopropanes represent an efficient method for synthesizing bicyclic systems containing five-membered rings. rsc.org In this process, the vinylcyclopropane acts as a three-carbon component that reacts with the tethered alkene (the "ene" part) to form a new cyclopentane (B165970) ring fused to the existing molecular scaffold. This strategy is highly effective for creating cyclopentane- and cyclopentene-embedded bicyclic structures. rsc.org

Cope Rearrangement: The divinylcyclopropane-cycloheptadiene rearrangement, a specific type of nih.govnih.gov-sigmatropic reaction known as the Cope rearrangement, is a classic and powerful method for forming seven-membered rings. wikipedia.orgwikipedia.org When a this compound is substituted with an additional vinyl group at the 1-position of the cyclopropane ring (creating a cis-1,2-divinylcyclopropane), it can undergo a thermally-allowed rearrangement. The reaction proceeds through a concerted mechanism, driven by the release of ring strain, to form a cycloheptadiene. wikipedia.org This transformation is highly atom-economical and has been a cornerstone in the synthesis of numerous natural products containing seven-membered carbocycles. wikipedia.org

Intramolecular Ene Reactions: The tethered alkene of a this compound system can also participate in an intramolecular ene reaction. ucl.ac.uknih.gov In this pericyclic reaction, the allylic C-H bond of the propenyl group acts as the ene component, which adds across the double bond of an enophile tethered elsewhere on the molecule, forming a new ring with concomitant formation of a new carbon-carbon bond and a new double bond.

| Reaction Type | Description | Resulting Ring System | Driving Force |

| [3+2] Cycloaddition | Rh(I)-catalyzed reaction where the vinylcyclopropane acts as a 3-carbon unit reacting with a tethered alkene. rsc.org | Fused 5-membered ring (Cyclopentane/Cyclopentene) | Catalyst-mediated activation |

| Cope Rearrangement | A nih.govnih.gov-sigmatropic shift involving a 1,2-divinylcyclopropane intermediate. wikipedia.org | Fused 7-membered ring (Cycloheptadiene) | Release of ring strain |

| Ene Reaction | An intramolecular reaction involving the transfer of an allylic hydrogen and bond formation between the alkene and an enophile. ucl.ac.uk | Varies depending on tether length | Thermal activation |

Stereochemical Control in Target Molecule Synthesis Utilizing this compound Reactivity

The defined stereochemistry of a chiral this compound building block can be used to control the formation of new stereocenters during subsequent synthetic transformations. This substrate-controlled stereodirection is a critical strategy for achieving high diastereoselectivity in the synthesis of complex molecules with multiple chiral centers.

One clear example of this principle is chirality transfer during sigmatropic rearrangements. In a study involving nih.govrsc.org-sigmatropic rearrangements of chiral cyclopropenylcarbinol derivatives (which are structurally related to 2-propenyl-cyclopropanes), it was demonstrated that the reaction proceeds with complete transfer of chirality. beilstein-journals.org An optically pure cyclopropenylcarbinol, with a defined stereocenter adjacent to the ring, yielded products with identical enantiomeric excess, confirming that the stereochemistry of the starting material perfectly dictated the stereochemistry of the product. beilstein-journals.org

Furthermore, the rigid three-dimensional structure of the cyclopropane ring can influence the facial selectivity of reactions occurring at the tethered propenyl group or at adjacent functionalities. For instance, the substituents on the cyclopropane ring can sterically block one face of the double bond, directing the approach of a reagent (e.g., for epoxidation or dihydroxylation) to the opposite, less-hindered face. This directing effect is a reliable method for establishing the stereochemistry of new chiral centers relative to the pre-existing stereocenter of the cyclopropane. marquette.edu This approach has been effectively used in diastereoselective Simmons-Smith cyclopropanations of cyclic allylic alcohols, where the hydroxyl group and the cyclopropane ring direct the approach of the zinc-carbenoid species. marquette.edu

Precursor for the Synthesis of Bioactive Molecules and Pharmaceuticals

The cyclopropane ring is a prevalent structural motif in a wide array of pharmaceuticals and biologically active natural products. nih.govnih.govsci-hub.st Its incorporation into a molecule can confer advantageous properties, making derivatives of this compound valuable precursors for medicinal chemistry.

Strategic Incorporation of Cyclopropyl (B3062369) Moieties into Drug Candidates

Medicinal chemists strategically incorporate cyclopropyl groups into drug candidates to enhance their pharmacological profiles. The this compound scaffold provides a versatile entry point for creating these moieties within a larger molecular framework. The primary benefits of including a cyclopropane ring include:

Increased Potency and Rigidity: The rigid nature of the cyclopropane ring can lock a flexible molecule into a specific, bioactive conformation. This pre-organization reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity and potency.

Enhanced Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in a typical aliphatic chain. This makes the cyclopropyl group less susceptible to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life and bioavailability of a drug.

Modulation of Physicochemical Properties: The cyclopropane ring is lipophilic and can be used to fine-tune the solubility and membrane permeability of a drug candidate, improving its absorption, distribution, metabolism, and excretion (ADME) properties.

Several FDA-approved drugs contain a chiral cyclopropane core, highlighting the importance of this structural unit. Engineered myoglobin (B1173299) biocatalysts have been developed for the multigram synthesis of the chiral cyclopropane cores of drugs such as Tranylcypromine (antidepressant), Tasimelteon (insomnia treatment), and Ticagrelor (antiplatelet agent). sci-hub.st These biocatalytic methods underscore the demand for efficient routes to enantiomerically pure cyclopropane building blocks, for which this compound derivatives serve as versatile precursors. sci-hub.st

| Drug (Example) | Therapeutic Area | Role of Cyclopropane Moiety |

| Tranylcypromine | Antidepressant | Provides a rigid scaffold mimicking the conformation of other monoamine oxidase inhibitors. sci-hub.st |

| Tasimelteon | Insomnia Treatment | The cyclopropane ring is integral to the molecule's interaction with melatonin (B1676174) receptors. sci-hub.st |

| Ticagrelor | Antiplatelet | The cyclopropyl group contributes to the optimal shape for binding to the P2Y₁₂ receptor. sci-hub.st |

Development of Novel Heterocyclic Systems from this compound Derivatives

The strain energy of the this compound system can be harnessed to drive ring-opening and ring-expansion reactions that lead to the formation of novel heterocyclic systems. These transformations provide powerful and often unconventional routes to valuable nitrogen- and oxygen-containing rings.

Cloke-Wilson Rearrangement: This thermal rearrangement transforms vinylcyclopropyl ketones or imines into five-membered heterocycles. nih.gov For example, a ketone adjacent to the cyclopropane ring of a this compound derivative can undergo rearrangement to form a dihydrofuran. Similarly, a corresponding cyclopropyl imine will rearrange to a dihydropyrrole. This reaction is an efficient method for accessing these important heterocyclic cores from readily available cyclopropane precursors. nih.gov

Ring-Opening with N-Nucleophiles: Donor-acceptor (D-A) cyclopropanes, which can be derived from this compound, undergo highly regioselective and stereospecific ring-opening when treated with nitrogen nucleophiles. For instance, reaction with the azide (B81097) ion proceeds via an Sₙ2-like mechanism to yield polyfunctional azides. nih.govresearchgate.net These azide intermediates are exceptionally useful synthons that can be converted into a wide variety of five-, six-, and seven-membered N-heterocycles through subsequent cyclization reactions, including those used in the synthesis of (-)-nicotine and atorvastatin. nih.govsemanticscholar.org

Catalyst and Ligand Development from this compound Scaffolds

The rigid, well-defined three-dimensional structure of the cyclopropane ring makes it an excellent scaffold for the design of chiral ligands used in asymmetric catalysis. By attaching donor atoms, such as phosphorus or sulfur, to a chiral cyclopropane backbone derived from this compound, chemists can create a constrained and stereochemically precise environment around a metal center.

A series of chiral, cyclopropane-based phosphorus/sulfur ligands have been synthesized and successfully applied in palladium-catalyzed asymmetric allylic alkylation. nih.gov The optimal ligand, featuring specific substituents on the phosphorus and sulfur atoms and the cyclopropane backbone, achieved high product yields and excellent enantioselectivity (93% ee). nih.gov Similarly, chiral diphosphinite ligands built on a trans-diphenylcyclopropane backbone have shown high activity in palladium-catalyzed allylic alkylation and high enantioselectivity (up to 88% ee) in rhodium-catalyzed asymmetric hydrogenations. researchgate.net

The development of these ligands relies on the following principles:

Structural Rigidity: The cyclopropane skeleton reduces conformational flexibility, leading to a more defined chiral pocket around the catalytic metal center. This rigidity often translates to higher enantioselectivity in catalytic reactions.

Stereochemical Information: The absolute configuration of the cyclopropane backbone is directly translated to the spatial arrangement of the coordinating donor atoms, creating a predictable and effective chiral environment.

Tunability: Synthetic routes to these scaffolds allow for systematic variation of the donor atoms (e.g., phosphine, sulfide) and substituents on the cyclopropane ring, enabling the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance for a specific reaction. nih.govresearchgate.net

The success of these cyclopropane-based ligands in key transformations like allylic alkylation and hydrogenation highlights the potential of scaffolds derived from this compound to contribute to the advancement of asymmetric catalysis. nih.gov

Spectroscopic Approaches to Mechanistic Elucidation Involving 2 Propenyl Cyclopropane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

NMR spectroscopy stands as a cornerstone technique for the mechanistic investigation of reactions involving 2-propenyl-cyclopropane. Its ability to provide detailed structural information in solution, under reaction conditions, makes it invaluable for tracking reactants, intermediates, and products over time.

In Situ NMR Studies of Reaction Intermediates and Transient Species

The direct observation of short-lived intermediates is crucial for validating proposed reaction mechanisms. In situ NMR spectroscopy allows for the real-time monitoring of a chemical reaction within the NMR tube, providing snapshots of the molecular transformations as they occur. wiley.com For reactions of this compound, such as its well-known thermal vinylcyclopropane (B126155) rearrangement to cyclopentene (B43876), in situ NMR can be employed to search for signals corresponding to proposed diradical or zwitterionic intermediates. By carefully controlling the reaction temperature within the NMR probe, it is possible to slow down the reaction rate sufficiently to detect and characterize these transient species, should they accumulate to an observable concentration. While direct detection of highly reactive intermediates of the parent this compound is challenging, studies on substituted analogs often provide valuable mechanistic insights that can be extrapolated to the simpler system.

Multidimensional NMR Techniques for Complex Mixture Analysis in Reaction Pathways

Reactions of this compound can often lead to the formation of complex mixtures of products and byproducts, arising from competing reaction pathways. One-dimensional NMR spectra of such mixtures can be crowded and difficult to interpret due to overlapping signals. rsc.org Multidimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are indispensable for disentangling these complex spectra.

COSY experiments reveal scalar coupling networks between protons, allowing for the identification of adjacent protons within a molecule. youtube.com For the reaction mixture of a this compound rearrangement, COSY can be used to trace the connectivity of protons in the newly formed cyclopentene ring, as well as in any unreacted starting material or side products. sdsu.eduyoutube.com

HSQC spectroscopy correlates the chemical shifts of protons with those of directly attached carbon atoms, providing a powerful tool for assigning carbon signals and further resolving ambiguities in the proton spectrum. sdsu.edu By combining COSY and HSQC data, a detailed structural elucidation of each component in the reaction mixture can be achieved, offering a comprehensive picture of the reaction's outcome.

An illustrative application of these techniques would be the analysis of the products from the thermal rearrangement of this compound. The expected cyclopentene product would show distinct correlations in a COSY spectrum between its vinylic and allylic protons. An HSQC spectrum would then link these proton signals to their corresponding sp² and sp³ hybridized carbon atoms, confirming the five-membered ring structure.

| Technique | Information Gained for this compound Reaction Analysis |

| ¹H-¹H COSY | Identifies J-coupled protons, establishing connectivity within the carbon skeleton of reactants, products (e.g., cyclopentene), and intermediates. Helps to trace the fate of specific protons during the rearrangement. |

| ¹H-¹³C HSQC | Correlates protons to their directly attached carbons. Confirms the hybridization state of carbons (sp², sp³) and aids in the unambiguous assignment of both ¹H and ¹³C spectra in a complex mixture. |

| ¹H-¹³C HMBC | Reveals long-range (2-3 bond) correlations between protons and carbons. Crucial for establishing the connectivity between different functional groups and confirming the overall carbon framework of rearrangement products. |

Dynamic NMR for Conformational Exchange and Rearrangement Rates

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. copernicus.orgnih.gov For this compound, DNMR can be employed to investigate two key dynamic processes: conformational exchange and the kinetics of rearrangements.

This compound can exist in different conformations due to rotation around the single bond connecting the cyclopropyl (B3062369) and propenyl groups. At low temperatures, the interconversion between these conformers may become slow enough to be observed by NMR, leading to the appearance of distinct sets of signals for each conformer. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden, coalesce, and eventually sharpen into a time-averaged spectrum. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the activation energy and rate constants for this conformational exchange. copernicus.orgnih.gov

Furthermore, DNMR can be utilized to measure the rate of the vinylcyclopropane rearrangement itself. By monitoring the disappearance of reactant signals and the appearance of product signals as a function of temperature, the kinetics of the rearrangement can be determined. This provides valuable thermodynamic parameters, such as the activation enthalpy and entropy, which offer deeper insights into the transition state of the reaction.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com They are particularly useful for identifying specific functional groups and for studying changes in bonding during a chemical reaction.

Characterization of Bond Changes During Reaction Processes

The rearrangement of this compound to cyclopentene involves significant changes in chemical bonding, including the cleavage of a C-C bond in the cyclopropane (B1198618) ring and the formation of a new C-C bond to close the five-membered ring. These changes can be monitored using IR and Raman spectroscopy. nih.gov

For instance, the disappearance of vibrational modes associated with the cyclopropane ring and the appearance of modes characteristic of the cyclopentene ring can be tracked over time. By coupling these spectroscopic techniques with a reaction cell, it is possible to perform in situ monitoring of the reaction progress. The intensity of specific absorption or scattering bands can be correlated with the concentration of the reactant and product, allowing for the determination of reaction kinetics.

| Vibrational Mode | Reactant (this compound) | Product (Cyclopentene) | Spectroscopic Observation during Reaction |

| C=C Stretch | Present | Present (shifted frequency) | A shift in the C=C stretching frequency as the electronic environment changes. |

| Cyclopropane Ring Breathing | Present | Absent | Disappearance of the characteristic ring breathing mode. |

| Cyclopentene Ring Modes | Absent | Present | Appearance of new vibrational modes associated with the five-membered ring. |

| C-H Stretches (sp³) | Present | Present | Changes in the frequencies and intensities of C-H stretching modes reflecting the new ring structure. |

Vibrational Signatures of Strained Ring Systems and Conjugated Double Bonds

The vibrational spectrum of this compound is characterized by features that are indicative of its unique structural components: the strained cyclopropane ring and the propenyl group. The high strain of the cyclopropane ring results in C-H stretching vibrations that are typically at higher frequencies (around 3100 cm⁻¹) compared to those in acyclic alkanes. The ring itself has characteristic "breathing" and deformation modes at lower frequencies. daneshyari.com

The propenyl group gives rise to a characteristic C=C stretching vibration, typically in the region of 1640-1680 cm⁻¹. The position of this band can be influenced by the degree of conjugation with the cyclopropane ring. The electronic nature of the cyclopropane ring, with its "banana bonds" possessing significant p-character, allows for electronic interaction with the adjacent π-system of the double bond. This conjugation can be studied by analyzing shifts in the C=C stretching frequency and changes in the intensity of the corresponding Raman signal. nih.gov

A detailed analysis of the IR and Raman spectra of this compound, often aided by computational chemistry, allows for the assignment of specific vibrational modes to the different parts of the molecule. researchgate.net This detailed understanding of the molecule's vibrational signatures provides a baseline for interpreting the spectral changes that occur during its chemical transformations.

Mass Spectrometry (MS) for Elucidating Fragmentation Pathways and Reaction Products

Mass spectrometry (MS) is an indispensable analytical technique for the structural characterization of this compound and its reaction products. By analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments, MS provides crucial information about molecular weight and composition. The fragmentation patterns observed in mass spectra are particularly valuable for deducing the structure of the parent molecule.

When this compound is subjected to electron ionization (EI), it forms a molecular ion ([M]•+) that can undergo various fragmentation pathways. The fragmentation is dictated by the stability of the resulting carbocations and neutral radicals. Common fragmentation patterns for cyclic alkanes involve ring-opening to form alkene radical cations, followed by subsequent cleavage. For this compound, key fragmentation pathways would likely involve the cleavage of the cyclopropane ring and rearrangements of the propenyl group.

A plausible fragmentation pathway for this compound (m/z 82) would involve the loss of a methyl radical (•CH₃) to form a stable cyclopentenyl cation (m/z 67), or the loss of an ethyl radical (•C₂H₅) leading to a cyclobutyl cation (m/z 53). Another significant fragmentation could be the loss of a propenyl radical (•C₃H₅) resulting in the cyclopropyl cation (m/z 41). The relative abundances of these fragment ions provide a characteristic fingerprint for the molecule.

Table 1: Plausible Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion | Plausible Neutral Loss |

| 82 | [C₆H₁₀]•⁺ (Molecular Ion) | - |

| 67 | [C₅H₇]⁺ | •CH₃ |

| 54 | [C₄H₆]•⁺ | C₂H₄ |

| 41 | [C₃H₅]⁺ | •C₃H₅ |

High-Resolution Mass Spectrometry for Exact Mass Determination in Reaction Sequences

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of molecules with high accuracy. This technique can measure the mass-to-charge ratio to several decimal places, allowing for the unambiguous determination of a molecule's elemental formula. In the context of reaction sequences involving this compound, HRMS is invaluable for confirming the identity of reactants, intermediates, and products.

For instance, in a cyclopropanation reaction to synthesize a derivative of this compound, HRMS can be used to verify the elemental composition of the product, distinguishing it from potential isomers or byproducts with the same nominal mass. The high mass accuracy of HRMS, often in the sub-parts-per-million (ppm) range, provides a high degree of confidence in the assigned molecular formula.

Table 2: Example of HRMS Data for a Hypothetical Reaction Product

| Theoretical Formula | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) |

| C₇H₁₂O | 112.08882 | 112.08885 | 0.27 |

| C₈H₁₆ | 112.12520 | - | - |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Intermediates

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then subjected to further fragmentation. This process, known as collision-induced dissociation (CID), provides detailed structural information about the selected ion. MS/MS is particularly useful for elucidating the structure of reaction intermediates that may be transient and difficult to isolate.

In studies of the reaction mechanisms involving this compound, MS/MS can be employed to trap and fragment proposed intermediates. By analyzing the fragmentation pattern of an intermediate, its connectivity and structural features can be deduced, providing direct evidence for a proposed reaction pathway. This technique is instrumental in distinguishing between different isomeric intermediates that may have the same elemental composition but different arrangements of atoms.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment in Reaction Products

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the stereochemistry of chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample. For reactions involving this compound that produce chiral products, CD and ORD are powerful methods for assigning the absolute configuration and determining the enantiomeric excess of the products.

Circular Dichroism Studies of Enantiopure this compound Derivatives

Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum shows positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's three-dimensional structure.

For enantiopure derivatives of this compound, CD spectroscopy can be used to establish a correlation between the sign of the Cotton effect and the absolute configuration of the stereocenters in the cyclopropane ring. By comparing the experimental CD spectrum of a new derivative with that of a known standard or with quantum chemical calculations, the absolute configuration can be confidently assigned. The intensity of the CD signal is also proportional to the concentration and enantiomeric purity of the sample.

Table 3: Hypothetical CD Data for Enantiomeric this compound Derivatives

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (1R, 2S)-isomer | 225 | +5.2 x 10³ |

| (1S, 2R)-isomer | 225 | -5.2 x 10³ |

Optical Rotatory Dispersion for Monitoring Asymmetric Transformations

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum exhibits a plain curve (either positive or negative) at wavelengths away from an absorption band and shows a characteristic peak and trough, known as a Cotton effect, in the region of an absorption band of a chromophore near a stereocenter.

ORD can be a valuable tool for monitoring the progress of asymmetric transformations involving this compound in real-time. By observing the change in optical rotation at a specific wavelength, the formation of the chiral product and the enantiomeric excess of the reaction mixture can be monitored. This allows for the optimization of reaction conditions, such as catalyst loading, temperature, and reaction time, to achieve the highest possible enantioselectivity. The shape and sign of the ORD curve can also be used to assign the absolute configuration of the product, complementing the information obtained from CD spectroscopy.

Emerging Research Directions and Unexplored Reactivity of 2 Propenyl Cyclopropane

Photochemical Transformations of 2-Propenyl-cyclopropane

Photochemistry offers a powerful tool to access high-energy intermediates and reaction pathways that are often inaccessible under thermal conditions. For this compound, photochemical activation can lead to a variety of rearrangements and cycloadditions, expanding its synthetic utility.

The vinylcyclopropane-cyclopentene rearrangement is a well-established thermal reaction, but it can also be mediated photochemically. wikipedia.org Irradiation of vinylcyclopropane (B126155) derivatives can lead to the formation of cyclopentene (B43876) rings, a transformation that has been utilized as a key step in the synthesis of complex natural products. wikipedia.org The mechanism can proceed through either a diradical-mediated two-step process or an orbital-symmetry-controlled pericyclic pathway, with the dominant mechanism being highly substrate-dependent. wikipedia.org

Recent studies have explored intramolecular dearomative cycloadditions of vinylcyclopropanes tethered to aromatic systems. For instance, naphthalene-derived vinylcyclopropanes undergo a photo-induced intramolecular [5 + 4] cycloaddition under visible-light irradiation in the presence of a triplet photosensitizer. nih.gov This reaction constructs polycyclic molecules containing a highly strained nine-membered ring with an E-olefin moiety in good yields. nih.gov

Similarly, visible light can induce singlet nucleophilic carbene intermediates to undergo [2+1]-cycloaddition with tethered olefins, affording unique bicyclic scaffolds. chemrxiv.org This type of cyclopropanation occurs without the need for external photocatalysts or sensitizers. chemrxiv.org Photochemical [2+2] cycloadditions are also effective for synthesizing strained four-membered rings. libretexts.org These reactions typically require one of the reacting partners to be conjugated to absorb light and form an excited state. libretexts.org

| Reaction Type | Substrate Type | Product | Conditions |

| Vinylcyclopropane-Cyclopentene Rearrangement | Vinylcyclopropane | Cyclopentene | Photochemical |

| Intramolecular [5 + 4] Cycloaddition | Naphthalene-derived Vinylcyclopropane | Polycyclic nine-membered ring | Visible light, triplet photosensitizer |

| [2+1] Cycloaddition | Tethered olefin with carbene precursor | Bicyclic systems | Visible light |